molecular formula C15H14O3 B14114056 2,2'-Dimethoxy-[1,1'-biphenyl]-4-carbaldehyde

2,2'-Dimethoxy-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B14114056
M. Wt: 242.27 g/mol
InChI Key: OIYHZOOISWGFNJ-UHFFFAOYSA-N
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Description

2,2’-Dimethoxy-[1,1’-biphenyl]-4-carbaldehyde is an organic compound that belongs to the biphenyl family It is characterized by the presence of two methoxy groups attached to the biphenyl structure and an aldehyde group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dimethoxy-[1,1’-biphenyl]-4-carbaldehyde typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction between a boronic acid and an aryl halide.

    Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using methanol and a suitable methylating agent such as dimethyl sulfate or methyl iodide.

    Formylation: The aldehyde group can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the use of a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.

Industrial Production Methods

Industrial production of 2,2’-Dimethoxy-[1,1’-biphenyl]-4-carbaldehyde may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2,2’-Dimethoxy-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: 2,2’-Dimethoxy-[1,1’-biphenyl]-4-carboxylic acid.

    Reduction: 2,2’-Dimethoxy-[1,1’-biphenyl]-4-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2,2’-Dimethoxy-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for biphenyl-based compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 2,2’-Dimethoxy-[1,1’-biphenyl]-4-carbaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to changes in biological activity.

Comparison with Similar Compounds

2,2’-Dimethoxy-[1,1’-biphenyl]-4-carbaldehyde can be compared with other biphenyl derivatives, such as:

    2,2’-Dimethoxy-[1,1’-biphenyl]: Lacks the aldehyde group, making it less reactive in certain chemical transformations.

    4-Methoxy-[1,1’-biphenyl]-2-carbaldehyde: Has a different substitution pattern, leading to variations in reactivity and applications.

    2,2’-Dihydroxy-[1,1’-biphenyl]-4-carbaldehyde: Contains hydroxyl groups instead of methoxy groups, affecting its solubility and reactivity.

Properties

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

3-methoxy-4-(2-methoxyphenyl)benzaldehyde

InChI

InChI=1S/C15H14O3/c1-17-14-6-4-3-5-12(14)13-8-7-11(10-16)9-15(13)18-2/h3-10H,1-2H3

InChI Key

OIYHZOOISWGFNJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C(C=C(C=C2)C=O)OC

Origin of Product

United States

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